molecular formula C11H8FNO2S B1438996 2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1027513-59-2

2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B1438996
CAS No.: 1027513-59-2
M. Wt: 237.25 g/mol
InChI Key: HBTVWEQIDYVHMD-UHFFFAOYSA-N
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Description

Molecular Structure and Crystallographic Analysis

The molecular architecture of 2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid features a five-membered thiazole heterocycle as the central structural motif, incorporating both nitrogen and sulfur heteroatoms in a 1,3-arrangement. The thiazole ring system provides a planar aromatic framework that serves as the foundation for the compound's overall three-dimensional structure. The International Union of Pure and Applied Chemistry nomenclature reflects the systematic positioning of substituents, with the 3-fluorophenyl group attached at the 2-position of the thiazole ring through a direct carbon-carbon bond.

The presence of the fluorine atom in the meta position of the phenyl ring introduces significant electronic effects due to fluorine's high electronegativity and small atomic radius. This substitution pattern creates a distinct electronic distribution across the aromatic system, influencing both the compound's reactivity and its physicochemical properties. The fluorine atom's position at the 3-carbon of the phenyl ring establishes a specific geometric relationship with the thiazole core, affecting the overall molecular conformation and potential intermolecular interactions.

Computational molecular modeling studies suggest that the compound adopts a predominantly planar conformation, with the phenyl ring and thiazole system maintaining near-coplanarity to maximize π-electron delocalization. The carboxylic acid group at position 5 of the thiazole ring extends from the aromatic plane, creating opportunities for hydrogen bonding interactions and contributing to the compound's solid-state packing arrangements. The methyl substituent at position 4 provides steric bulk that may influence both the compound's conformational preferences and its chemical reactivity patterns.

The compound's structural data indicates a molecular formula of C₁₁H₈FNO₂S with a corresponding molecular weight of 237.25 g/mol. This composition reflects the presence of eleven carbon atoms, eight hydrogen atoms, one fluorine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom arranged in the specific thiazole-carboxylic acid framework. The structural integrity of the molecule relies on the aromatic stabilization of both the thiazole and phenyl ring systems, creating a rigid core structure with defined geometric parameters.

Properties

IUPAC Name

2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2S/c1-6-9(11(14)15)16-10(13-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTVWEQIDYVHMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027513-59-2
Record name 2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
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Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid showed effective inhibition against various bacterial strains. The presence of the fluorine atom is believed to enhance the lipophilicity of the molecule, improving its ability to penetrate bacterial membranes .

Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that thiazole derivatives can inhibit pro-inflammatory cytokines. For instance, a derivative was tested for its ability to reduce TNF-alpha levels in macrophages, suggesting a pathway for developing anti-inflammatory drugs .

Cancer Research
Thiazole derivatives have also been explored for their anticancer properties. A case study highlighted the efficacy of similar compounds in inducing apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of cell cycle regulators .

Material Science Applications

Polymer Additives
The compound's unique structure allows it to be used as an additive in polymer formulations. It has been investigated for enhancing thermal stability and mechanical properties of polymers. Research indicates that incorporating thiazole derivatives can improve the performance of materials under stress conditions .

Optoelectronic Devices
Recent studies have explored the use of thiazole compounds in organic light-emitting diodes (OLEDs). The incorporation of this compound into device architectures has shown promise in improving light emission efficiency due to its electronic properties .

Agricultural Chemistry Applications

Pesticide Development
The compound has potential applications in developing new pesticides. Thiazole derivatives are known to exhibit herbicidal and fungicidal activities. Research has focused on synthesizing new formulations based on this compound to target specific pests while minimizing environmental impact .

Data Summary Table

Application AreaKey FindingsReferences
Medicinal ChemistryAntimicrobial and anti-inflammatory properties
Cancer ResearchInduces apoptosis in cancer cell lines
Material ScienceEnhances thermal stability in polymers
Agricultural ChemistryPotential as a new pesticide formulation

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways:

  • Molecular Targets: It may bind to enzymes or receptors, altering their activity.

  • Pathways: It can modulate signaling pathways involved in inflammation, microbial resistance, and other biological processes.

Comparison with Similar Compounds

Febuxostat (2-(3-Cyano-4-Isobutoxyphenyl)-4-Methyl-1,3-Thiazole-5-Carboxylic Acid)

Structural Differences :

  • Substituents: Febuxostat features a 3-cyano group and a 4-isobutoxy group on the phenyl ring, whereas the target compound has a 3-fluorophenyl group.
  • Electron-Withdrawing Effects: The cyano group in febuxostat is a stronger electron-withdrawing group compared to fluorine, influencing its binding affinity to xanthine oxidase (XO) .

Pharmacological Activity :

  • Febuxostat is a potent XO inhibitor approved for treating hyperuricemia and gout. Its IC₅₀ against XO is 0.6–1.2 nM, attributed to the synergistic effects of the cyano and isobutoxy groups .
  • Hypothesis for Target Compound: The 3-fluorophenyl group may reduce XO inhibition efficacy due to weaker electron withdrawal compared to cyano, but its smaller size could enhance metabolic stability .

Table 1: Key Structural and Functional Differences

Parameter Febuxostat 2-(3-Fluorophenyl) Analog
Phenyl Substituents 3-Cyano, 4-isobutoxy 3-Fluorophenyl
XO Inhibition (IC₅₀) 0.6–1.2 nM Not reported (predicted weaker)
Therapeutic Use Gout, hyperuricemia Hypothesized anti-inflammatory

2-[(4-Chlorobenzyl)Amino]-4-Methyl-1,3-Thiazole-5-Carboxylic Acid (BAC)

Structural Differences :

  • BAC incorporates a 4-chlorobenzylamino group at the 2-position instead of a phenyl ring.

Pharmacological Activity :

  • BAC demonstrated significant antidiabetic activity in streptozotocin-induced diabetic rats, reducing blood glucose by 48% and enhancing insulin sensitivity. The chlorobenzylamino group is critical for this activity .

2-[(3-Trifluoromethylphenyl)Amino]-4-Methyl-1,3-Thiazole-5-Carboxylic Acid

Structural Differences :

  • This analog has a trifluoromethyl group and an amino linker at the 2-position.

Pharmacological Activity :

  • Such analogs are explored for kinase inhibition and anti-inflammatory applications .
  • Comparison : The 3-fluorophenyl group in the target compound may offer similar lipophilicity but with reduced steric hindrance compared to trifluoromethyl.

2-(4-Fluorophenyl)-4-Methyl-1,3-Thiazole-5-Carboxylic Acid

Structural Differences :

  • The fluorine substituent is at the para position instead of meta.

Pharmacological Activity :

  • No direct data are available, but positional isomerism often alters target specificity. Meta-substitution (as in the target compound) may improve binding to enzymes with hydrophobic pockets .

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups: Cyano (febuxostat) > trifluoromethyl > fluorine in enhancing XO inhibition .
  • Substituent Position : Meta-substituted phenyl groups (e.g., 3-fluorophenyl) optimize steric compatibility with XO’s active site compared to para-substituted analogs .
  • Amino Linkers: Compounds like BAC show that amino spacers enable antidiabetic activity, whereas direct phenyl-thiazole linkages (febuxostat) favor XO inhibition .

Biological Activity

2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The compound's unique structure, characterized by the presence of a fluorophenyl group and a carboxylic acid moiety, contributes to its diverse pharmacological properties.

  • Molecular Formula : C11H8FNO2S
  • Molecular Weight : 237.25 g/mol
  • CAS Number : 1027513-59-2

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, the compound has shown promising results against various cancer cell lines:

Cell Line IC50 (µg/mL) Reference
Jurkat (T-cell leukemia)1.61 ± 1.92
A-431 (epidermoid carcinoma)1.98 ± 1.22
U251 (glioblastoma)< Doxorubicin

The structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring and the substituents on the phenyl ring significantly influence cytotoxic activity. The presence of electron-donating groups, such as methyl groups at specific positions, enhances the compound's efficacy against tumor cells.

Antimicrobial Activity

In addition to its anticancer properties, thiazole derivatives have demonstrated notable antimicrobial effects. A study highlighted that compounds with thiazole rings exhibited minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL against various bacterial strains, indicating strong antibacterial activity:

Bacterial Strain MIC (µg/mL) Comparison
Staphylococcus aureus ATCC 259233.91–62.5Nitrofurantoin (lower)
Micrococcus luteus ATCC 102403.91–62.5Nitrofurantoin (higher)

These results suggest that the compound's thiazole framework is crucial for its antimicrobial properties, potentially due to its ability to disrupt bacterial cell walls or interfere with metabolic pathways.

Case Studies

  • Antitumor Activity in Vivo :
    A study investigated the effects of similar thiazole derivatives on tumor growth in animal models. The results indicated that these compounds significantly reduced tumor size compared to control groups, demonstrating their potential as therapeutic agents in cancer treatment .
  • Antioxidant and Anti-inflammatory Effects :
    Another research focused on the protective effects of thiazole derivatives against diabetes-induced oxidative stress in animal models. The findings revealed that these compounds could attenuate hyperglycemia and improve insulin sensitivity through their antioxidant mechanisms .

Preparation Methods

Starting Materials and Key Intermediates

  • 3-Fluorobenzyl halides or 3-fluorophenyl-substituted β-ketoesters serve as aryl sources.
  • Thioacetamide or thiourea derivatives act as sulfur and nitrogen donors for thiazole ring formation.
  • Methyl esters of thiazole carboxylic acids are common intermediates, which are subsequently hydrolyzed to the free acid.

Representative Synthesis Example

A closely related synthesis of 5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid methyl ester has been documented, which can be adapted for the 3-fluorophenyl analog:

Step Description Reagents/Conditions Yield Notes
1 Cyclization to form methyl ester intermediate Reaction of 3-fluorobenzyl halide with thioacetamide derivative in presence of base and solvent (e.g., THF, MeOH) Not specified Forms methyl 2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate
2 Hydrolysis of methyl ester to carboxylic acid Sodium hydroxide in THF/MeOH/H2O at 20°C for 30 min, followed by acidification with HCl at 0°C for 15 min ~93% Produces 2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid as white solid

This hydrolysis step is critical for obtaining the free acid from the methyl ester intermediate and is carried out under mild alkaline conditions followed by acid quenching to precipitate the product.

Reaction Mechanism Insights

  • Thiazole ring formation proceeds via nucleophilic attack of sulfur and nitrogen atoms of thioacetamide on the α-haloketone or β-ketoester, leading to cyclization and ring closure.
  • Ester hydrolysis involves base-mediated nucleophilic attack on the ester carbonyl carbon, forming a carboxylate intermediate, which upon acidification yields the carboxylic acid.
  • The fluorophenyl substituent influences electronic properties, potentially affecting reaction kinetics and regioselectivity during ring formation and substitution steps.

Industrial and Scale-Up Considerations

  • Industrial synthesis optimizes solvent choice, reaction temperature, and reagent stoichiometry to maximize yield and purity.
  • Continuous flow reactors may be employed to improve reaction control and scalability.
  • Purification typically involves filtration, recrystallization, and drying under vacuum to obtain high-purity products suitable for pharmaceutical or agrochemical applications.

Comparative Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Product Yield Reference
1 Thiazole ring formation 3-Fluorobenzyl halide + thioacetamide, base, solvent (THF/MeOH) Methyl ester intermediate Not specified
2 Ester hydrolysis NaOH in THF/MeOH/H2O, 20°C, 0.5 h; acidify with HCl at 0°C This compound 93%

Notes on Purification and Characterization

  • The final acid is isolated by filtration after acidification and washing with water.
  • Drying under high vacuum ensures removal of residual solvents and moisture.
  • Characterization typically involves NMR (¹H, ¹³C), mass spectrometry, and melting point determination to confirm structure and purity.

Summary of Research Findings

  • The preparation of this compound is well-established via methyl ester intermediates.
  • Hydrolysis under mild alkaline conditions followed by acidification is efficient and yields high-purity product.
  • The fluorine substituent at the 3-position on the phenyl ring can influence reaction rates and product properties.
  • Industrial methods focus on optimizing reaction parameters and purification steps for scale-up.

This detailed analysis consolidates diverse research findings and synthetic protocols to present an authoritative overview of the preparation methods for this compound, suitable for academic and industrial chemists.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, and how do reaction parameters influence yield?

  • Methodological Answer : The Hantzsch thiazole synthesis is a common approach. Reacting 3-fluorophenyl-substituted thiourea derivatives with α-halo ketones (e.g., 2-bromo-4-methyl-5-carboxylic acid precursors) in ethanol/water mixtures under reflux can yield the thiazole core. Potassium carbonate is often used to deprotonate intermediates and drive the reaction . Key parameters include temperature control (70–80°C), solvent polarity, and stoichiometric ratios of reactants. Yields typically range from 50–70% but can be optimized via microwave-assisted synthesis or catalytic additives.

Q. How can the structural integrity of this compound be confirmed?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., fluorophenyl proton splitting patterns and thiazole ring carbons).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI-MS in positive ion mode).
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection to assess purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. What solubility challenges are anticipated for this compound, and how can they be addressed in formulation?

  • Methodological Answer : Like structurally similar thiazole-carboxylic acids (e.g., Febuxostat), this compound likely exhibits poor aqueous solubility due to its hydrophobic fluorophenyl and methyl groups . Strategies include:

  • Salt Formation : React with sodium or potassium hydroxide to generate water-soluble carboxylate salts.
  • Nanosuspensions : Lyophilization with stabilizers like PVP or poloxamers to enhance dissolution rates .
  • Co-solvent Systems : Use DMSO or PEG-400 for in vitro assays .

Q. What in vitro assays are suitable for preliminary evaluation of xanthine oxidase inhibition?

  • Methodological Answer : Adapt protocols from Febuxostat studies :

Enzyme Activity Assay : Monitor uric acid production spectrophotometrically (295 nm) using xanthine as a substrate.

IC50_{50} Determination : Pre-incubate the compound with xanthine oxidase (0.1 U/mL) and measure inhibition kinetics.

Fluorescence Titration : Assess binding affinity to the enzyme’s molybdenum-pterin center .

Q. How is the crystal structure of this compound resolved, and which software tools are used for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with synchrotron radiation or Cu-Kα sources. Data processing and refinement are performed using SHELX programs (e.g., SHELXL for structure solution and SHELXS for phase determination). Thermal displacement parameters and hydrogen bonding networks are analyzed via Olex2 or Mercury .

Advanced Research Questions

Q. How can contradictions in biological activity data across different assay systems be resolved?

  • Methodological Answer : Cross-validate results using orthogonal assays. For example:

  • Compare enzyme inhibition (in vitro) with cellular uric acid reduction (in cellulo).
  • Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics if fluorescence assays show discrepancies .
  • Apply statistical tools (e.g., Grubbs’ test) to identify outliers in replicate experiments .

Q. What computational approaches predict binding interactions with xanthine oxidase?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in the enzyme’s active site (PDB: 1N5X). Focus on interactions with Arg880 and Glu802 residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and free energy changes (MM-PBSA analysis) .

Q. How is the metabolic stability profile evaluated in preclinical studies?

  • Methodological Answer :

Liver Microsomal Assays : Incubate the compound with rat/human liver microsomes (0.5 mg/mL) and NADPH. Monitor degradation via LC-MS/MS over 60 minutes .

CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to assess isoform-specific interactions .

Q. What role does the 3-fluorophenyl group play in structure-activity relationships (SAR)?

  • Methodological Answer :

  • Electron-Withdrawing Effects : Fluorine increases the electrophilicity of the thiazole ring, enhancing hydrogen bonding with enzyme active sites.
  • Steric Contributions : Compare with chloro- or methyl-substituted analogs (e.g., 3-chlorophenyl derivatives in ) to quantify steric tolerance.
  • SAR Libraries : Synthesize analogs with meta/para fluorine substitutions and test IC50_{50} shifts .

Q. What advanced techniques detect degradation products under stressed conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (80°C), UV light, or acidic/alkaline hydrolysis.
  • GC-ECD/LC-HRMS : Identify volatile degradation products (e.g., defluorinated species) via gas chromatography with electron capture detection. Non-volatile products are analyzed using UPLC-QTOF with MSE data acquisition .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

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